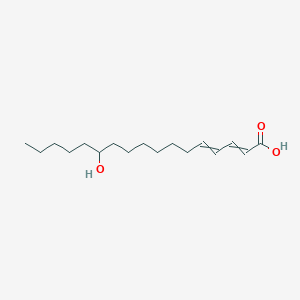

12-Hydroxyheptadeca-2,4-dienoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

12-Hydroxyheptadeca-2,4-dienoic acid is a 17-carbon metabolite derived from the 20-carbon polyunsaturated fatty acid, arachidonic acid. It is known for its role as a ligand for leukotriene B4 receptor 2 (BLT2), which is involved in various physiological and pathophysiological processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 12-Hydroxyheptadeca-2,4-dienoic acid involves several steps. One method includes the use of methyl non-8-ynoate, which undergoes a series of reactions including the addition of 1,3-diaminopropane, followed by treatment with n-BuLi and t-BuOK. The resulting product is then subjected to oxidation and esterification to yield the desired compound .

Industrial Production Methods

the synthesis typically involves the use of cyclooxygenase enzymes to metabolize arachidonic acid, followed by further processing to isolate the compound .

Analyse Chemischer Reaktionen

Types of Reactions

12-Hydroxyheptadeca-2,4-dienoic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the double bonds and hydroxyl groups in the molecule.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like CrO3/H2SO4 and reducing agents like NaBH4. Reaction conditions typically involve controlled temperatures and solvents like THF and acetone .

Major Products

The major products formed from these reactions include 12-KHT and various derivatives with modified double bonds and functional groups .

Wissenschaftliche Forschungsanwendungen

12-Hydroxyheptadeca-2,4-dienoic acid has several scientific research applications:

Chemistry: It is used as a model compound to study the metabolism of polyunsaturated fatty acids.

Biology: The compound plays a role in cellular signaling and inflammation, acting as a ligand for BLT2.

Medicine: It has potential therapeutic applications in wound healing and inflammation management.

Wirkmechanismus

12-Hydroxyheptadeca-2,4-dienoic acid exerts its effects by binding to the BLT2 receptor, a G protein-coupled receptor. This interaction activates signaling pathways that regulate epithelial barrier functions, wound healing, and inflammation . The compound also influences platelet aggregation and blood clotting by acting as an autocrine and paracrine signaling molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

12-Hydroxyheptadecatrienoic acid: Another metabolite of arachidonic acid with similar biological activities.

Thromboxane A2: A related compound involved in platelet aggregation and blood clotting.

Leukotriene B4: A potent inflammatory mediator that shares the BLT2 receptor with 12-Hydroxyheptadeca-2,4-dienoic acid.

Uniqueness

This compound is unique due to its specific role as a BLT2 receptor ligand, which distinguishes it from other arachidonic acid metabolites. Its involvement in both pro-inflammatory and wound healing processes highlights its dual functionality in physiological responses .

Eigenschaften

CAS-Nummer |

74380-53-3 |

|---|---|

Molekularformel |

C17H30O3 |

Molekulargewicht |

282.4 g/mol |

IUPAC-Name |

12-hydroxyheptadeca-2,4-dienoic acid |

InChI |

InChI=1S/C17H30O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h7,9,12,15-16,18H,2-6,8,10-11,13-14H2,1H3,(H,19,20) |

InChI-Schlüssel |

ZKVLEOXZFKRDAU-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC(CCCCCCC=CC=CC(=O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14435875.png)

![(2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone](/img/structure/B14435906.png)